molecular formula C15H22BNO3 B2413526 N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1231257-90-1

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B2413526
CAS No.: 1231257-90-1
M. Wt: 275.16
InChI Key: QLPHHWAFNJRKPM-UHFFFAOYSA-N
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Description

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound known for its unique structure and properties. It contains a boron atom within a dioxaborolane ring, which is a common feature in boronic acid derivatives. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule . The specific changes that result from this interaction depend on the nature of the target molecule.

Biochemical Pathways

The compound is involved in the borylation of alkylbenzenes . This reaction is part of a larger set of reactions known as Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Result of Action

The result of the compound’s action is the formation of a new compound through the borylation of alkylbenzenes . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of a boronic acid derivative with an appropriate amine. One common method involves the use of pinacolborane as a boron source, which reacts with an aryl halide in the presence of a palladium catalyst to form the boronic ester. This intermediate can then be reacted with N-methylacetamide under suitable conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, borates, and substituted aryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structure, which combines a boronic ester with an acetamide group. This combination imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications and research contexts .

Biological Activity

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20BNO3
  • CAS Number : 1454653-59-8
  • Molecular Weight : 247.13 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations.

This compound exhibits its biological effects primarily through interactions with specific molecular targets involved in various cellular processes. The presence of the boron-containing dioxaborolane moiety suggests that it may participate in biological pathways involving boron chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (μM)Description
MDA-MB-231 (Breast Cancer)0.126Strong inhibitory effect on cell proliferation
MCF10A (Non-cancerous)2.50Significantly less effect compared to MDA-MB-231

The selectivity index indicates a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, suggesting a favorable therapeutic window for targeting malignant cells without affecting healthy tissues .

In cancer models, treatment with this compound has been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit growth factor signaling pathways.
  • Reduce metastatic potential by affecting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 .

Study 1: In Vivo Efficacy

A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that administration of this compound led to significant reductions in tumor burden and improved survival rates compared to control groups . This study supports the compound's potential as a therapeutic agent against breast cancer.

Study 2: Safety Profile

Subacute toxicity studies conducted on healthy mice indicated a favorable safety profile when administered at doses up to 40 mg/kg for three consecutive days. No significant adverse effects were noted during the observation period . This suggests that the compound could be developed further for clinical applications.

Properties

IUPAC Name

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-8-12(10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHHWAFNJRKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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